molecular formula C9H7N3O3 B2758941 Methyl 3-formylimidazo[1,2-a]pyrazine-6-carboxylate CAS No. 2248275-34-3

Methyl 3-formylimidazo[1,2-a]pyrazine-6-carboxylate

Cat. No. B2758941
M. Wt: 205.173
InChI Key: KRGWSNUPDPYBTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-formylimidazo[1,2-a]pyrazine-6-carboxylate (MFIPC) is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of science. This compound belongs to the class of imidazo[1,2-a]pyrazine derivatives, which are known for their diverse biological activities.

Mechanism Of Action

The exact mechanism of action of Methyl 3-formylimidazo[1,2-a]pyrazine-6-carboxylate is not fully understood. However, studies have suggested that it may act as a chelating agent for metal ions, leading to the formation of metal complexes. These complexes may then interact with biological molecules, leading to various physiological and biochemical effects.

Biochemical And Physiological Effects

Studies have shown that Methyl 3-formylimidazo[1,2-a]pyrazine-6-carboxylate exhibits a range of biochemical and physiological effects. For example, it has been shown to have antioxidant activity, which may be beneficial for the treatment of oxidative stress-related diseases. Additionally, it has been reported to have antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.

Advantages And Limitations For Lab Experiments

One of the major advantages of using Methyl 3-formylimidazo[1,2-a]pyrazine-6-carboxylate in lab experiments is its high selectivity and sensitivity towards certain metal ions. This makes it a useful tool for the detection and quantification of metal ions in various samples. However, one of the limitations of using Methyl 3-formylimidazo[1,2-a]pyrazine-6-carboxylate is its potential toxicity towards certain cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on Methyl 3-formylimidazo[1,2-a]pyrazine-6-carboxylate. One potential area of research is the development of new metal ion sensors based on Methyl 3-formylimidazo[1,2-a]pyrazine-6-carboxylate. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 3-formylimidazo[1,2-a]pyrazine-6-carboxylate and its potential applications in various fields of science. Finally, there is a need for more studies on the toxicity of Methyl 3-formylimidazo[1,2-a]pyrazine-6-carboxylate towards different cell lines, which may help to determine its safety for use in various applications.

Synthesis Methods

Several methods have been reported for the synthesis of Methyl 3-formylimidazo[1,2-a]pyrazine-6-carboxylate, including the condensation reaction of 3-formyl-1H-pyrazole with methyl imidate in the presence of a base. The reaction can be carried out under reflux conditions in a solvent such as ethanol or methanol. The yield of Methyl 3-formylimidazo[1,2-a]pyrazine-6-carboxylate obtained from this method is typically high, making it a preferred method for the synthesis of this compound.

Scientific Research Applications

Methyl 3-formylimidazo[1,2-a]pyrazine-6-carboxylate has been extensively studied for its potential applications in various fields of science. One of the major areas of research is its use as a fluorescent probe for the detection of metal ions. Studies have shown that Methyl 3-formylimidazo[1,2-a]pyrazine-6-carboxylate exhibits high selectivity and sensitivity towards certain metal ions, making it a promising candidate for the development of metal ion sensors.

properties

IUPAC Name

methyl 3-formylimidazo[1,2-a]pyrazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c1-15-9(14)7-4-12-6(5-13)2-11-8(12)3-10-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGWSNUPDPYBTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C(=CN=C2C=N1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-formylimidazo[1,2-a]pyrazine-6-carboxylate

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